Product packaging for 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea(Cat. No.:CAS No. 861208-80-2)

1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea

Cat. No.: B2950118
CAS No.: 861208-80-2
M. Wt: 297.33
InChI Key: NBJFZZJRMDBXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-3-(1,3-benzoxazol-6-yl)thiourea (CAS 861208-80-2) is a high-purity synthetic N-acyl thiourea derivative supplied for research use only. This compound is part of a class of heterocyclic molecules that have demonstrated significant potential in pharmacological research, particularly as a scaffold for developing new antimicrobial agents . The structure incorporates a benzoxazole nucleus, a privileged motif in medicinal chemistry known for its wide range of biological activities, linked to a benzoylthiourea functional group . In research settings, N-acyl thiourea derivatives similar to this compound have shown promising antimicrobial and antibiofilm activity against challenging pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . Furthermore, such compounds have been evaluated for their antioxidant potential , with activity assessed via methods like the DPPH radical scavenging assay . The presence of both electron-donating and electron-withdrawing atoms in its structure makes it a versatile building block for further chemical exploration and as a ligand in coordination chemistry . This product is strictly for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11N3O2S B2950118 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea CAS No. 861208-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzoxazol-6-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-14(10-4-2-1-3-5-10)18-15(21)17-11-6-7-12-13(8-11)20-9-16-12/h1-9H,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJFZZJRMDBXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)N=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Characterization of 1 Benzoyl 3 1,3 Benzoxazol 6 Yl Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea is anticipated to display several characteristic signals corresponding to its distinct proton environments. The most notable signals are those of the two N-H protons of the thiourea (B124793) linkage. Due to factors such as hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl and thiocarbonyl groups, these protons are highly deshielded and appear significantly downfield. nih.govchemicalbook.com

In various benzoylthiourea (B1224501) derivatives, these N-H protons typically resonate as singlets in the range of δ 9.0 to δ 12.6 ppm. nih.govresearchgate.net The proton adjacent to the benzoyl group (N-H_C=O) often appears at a slightly different chemical shift than the proton adjacent to the benzoxazole (B165842) ring (N-H_C=S), influenced by the specific electronic and steric environment. Intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen is a common feature in these molecules, leading to further downfield shifts. nih.govnih.gov

The aromatic protons of the benzoyl and benzoxazolyl moieties will appear in the typical aromatic region, generally between δ 7.0 and δ 8.5 ppm. The specific multiplicity and chemical shifts of these protons are dictated by their position on the rings and the coupling interactions with neighboring protons. Protons ortho to the carbonyl group on the benzoyl ring are expected to be the most deshielded among the benzoyl protons due to the anisotropic effect of the C=O bond. Similarly, the protons on the benzoxazole ring will exhibit distinct signals based on their electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
N-H (amide) 11.5 - 12.6 Singlet
N-H (thioamide) 9.0 - 11.6 Singlet
Benzoyl-H (aromatic) 7.4 - 8.0 Multiplet
Benzoxazolyl-H (aromatic) 7.2 - 8.2 Multiplet
Benzoxazolyl C-H (oxazole ring) ~8.0 - 8.5 Singlet

Note: Predicted values are based on data from analogous benzoylthiourea compounds. Actual values may vary.

¹³C NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. The most characteristic signals in the spectrum of this compound are those of the carbonyl (C=O) and thiocarbonyl (C=S) carbons.

The thiocarbonyl carbon is typically the most deshielded carbon in the molecule, with its resonance appearing far downfield. In studies of various benzoylthiourea derivatives, the C=S signal is consistently observed in the range of δ 179 to δ 182 ppm. nih.govresearchgate.net This significant downfield shift is attributed to the lower electronegativity of sulfur compared to oxygen and the nature of the C=S double bond.

The carbonyl carbon of the benzoyl group also appears at a downfield chemical shift, typically between δ 167 and δ 171 ppm. nih.govmdpi.com The exact position is influenced by conjugation with the phenyl ring and potential intramolecular hydrogen bonding involving the carbonyl oxygen. The carbons of the benzoyl and benzoxazole aromatic rings are expected to resonate in the range of δ 110 to δ 155 ppm, with quaternary carbons generally showing weaker signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=S (thiocarbonyl) 179 - 182
C=O (carbonyl) 167 - 171
Benzoxazole C (quaternary) 140 - 155
Benzoyl C (quaternary) 130 - 140
Aromatic C-H 110 - 135

Note: Predicted values are based on data from analogous benzoylthiourea compounds. Actual values may vary.

Two-Dimensional NMR Techniques for Structural Confirmation

While one-dimensional ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques would be instrumental for unambiguous structural confirmation of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of protons within the benzoyl and benzoxazole ring systems. For example, it would show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include those from the N-H protons to the C=O and C=S carbons, which would firmly establish the connectivity of the thiourea bridge. Correlations from aromatic protons to quaternary carbons would also help to assign the signals of the non-protonated carbons in the aromatic systems.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying the key functional groups within a molecule by probing their characteristic vibrational modes.

Identification of Characteristic Functional Group Frequencies (C=O, C=S, N-H)

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the N-H, C=O, and C=S groups.

N-H Stretching: The N-H stretching vibrations typically appear as sharp to medium bands in the region of 3150 to 3400 cm⁻¹. nih.govresearchgate.net The presence of two N-H groups can sometimes lead to two distinct bands. The positions of these bands are sensitive to hydrogen bonding; intramolecular hydrogen bonds, particularly N-H···O=C, tend to shift the absorption to lower wavenumbers. nih.gov

C=O Stretching: A strong, sharp absorption band for the carbonyl group (νC=O) is a prominent feature in the IR spectra of benzoylthioureas. This band is typically observed in the range of 1660 to 1695 cm⁻¹. nih.govresearchgate.net Its frequency is lower than that of a typical ketone due to conjugation with the phenyl ring and participation in intramolecular hydrogen bonding, which weakens the C=O double bond. nih.gov

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is generally weaker than the C=O band and appears at a lower frequency. It is often found in the range of 1345-1390 cm⁻¹ and can also be observed in the 680-740 cm⁻¹ region. researchgate.net These bands can be coupled with other vibrations, such as C-N stretching, making their assignment complex.

Table 3: Predicted Characteristic IR Frequencies for this compound

Functional Group Vibration Mode Predicted Frequency Range (cm⁻¹)
N-H Stretching 3150 - 3400
C=O Stretching 1660 - 1695
Aromatic C=C Stretching 1500 - 1600
N-H Bending 1500 - 1550
C-N Stretching 1330 - 1390
C=S Stretching 680 - 740

Note: Predicted values are based on data from analogous benzoylthiourea compounds. Actual values may vary.

Conformational Insights from Vibrational Modes

The conformation of the flexible thiourea bridge is a key structural feature. X-ray diffraction studies of related benzoylthiourea derivatives consistently reveal that the carbonyl (C=O) and thiocarbonyl (C=S) groups adopt a trans configuration relative to the central C-N bond. nih.govresearchgate.net This conformation is stabilized by the formation of a six-membered pseudo-ring through an intramolecular hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (O=C). nih.govscienceopen.comresearchgate.net

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Specific mass spectrometry data and a validated fragmentation pathway for this compound are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Information regarding the UV-Vis absorption maxima and the corresponding electronic transitions for this compound has not been reported in the searched scientific literature.

Single-Crystal X-ray Diffraction Analysis

A crystallographic information file (CIF) or a published study detailing the single-crystal X-ray structure of this compound could not be found. Therefore, a detailed analysis based on experimental data for its molecular geometry, conformational isomerism, and hydrogen bonding interactions is not possible at this time.

Determination of Molecular Geometry and Bond Parameters

Experimentally determined bond lengths, bond angles, and torsion angles for this compound are not available.

Analysis of Conformational Isomerism (e.g., cis-trans, thioamide form)

Without crystallographic data, a definitive analysis of the conformational isomerism of this specific compound in the solid state cannot be provided.

Characterization of Intramolecular Hydrogen Bonding Interactions

Details of intramolecular hydrogen bonding interactions, which would be derived from its crystal structure, are currently unknown.

Elucidation of Intermolecular Interactions and Supramolecular Assembly (e.g., crystal packing, hydrogen bond networks, dimers)

The nature of the intermolecular interactions, crystal packing, and any resulting supramolecular assemblies for this compound have not been elucidated, as no crystallographic studies are publicly available.

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in pharmaceutical and materials science. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability.

A thorough review of scientific literature and crystallographic databases reveals a notable absence of published research specifically investigating the polymorphic behavior of this compound. While extensive research exists on the synthesis and crystallographic characterization of various benzoylthiourea derivatives, dedicated studies on the potential polymorphism of this particular compound have not been reported.

Consequently, there is no available data to present on different crystalline forms, their respective crystallographic parameters, or the conditions under which they might be formed. The scientific community has yet to explore whether this compound can exist in multiple polymorphic forms. Future research in this area would be necessary to identify and characterize any potential polymorphs and to understand how different crystallization conditions might influence its solid-state structure.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational investigations specifically for the compound This compound are not publicly available. While research exists for other derivatives of benzoylthiourea and other compounds containing a benzoxazole moiety, providing information on these related but distinct molecules would not adhere to the specific focus of your request.

Therefore, it is not possible to generate an article that strictly follows the provided outline with scientifically accurate data solely for "this compound". The requested analyses, including Density Functional Theory (DFT) calculations for geometry and electronic structure, Molecular Electrostatic Potential (MEP) surface analysis, Hirshfeld surface analysis for non-covalent interactions, and simulation of spectroscopic properties, appear to have not been published for this particular compound.

To provide the requested article, published research containing the specific computational data for this compound would be required. Without such source material, generating the content for the outlined sections and subsections would be speculative and not based on established scientific findings.

Theoretical and Computational Investigations of 1 Benzoyl 3 1,3 Benzoxazol 6 Yl Thiourea

Computational Reaction Mechanism Studies and Pathway Prediction

While specific computational studies detailing the reaction mechanism for the synthesis of 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea are not extensively available, the reaction pathway can be predicted and understood through theoretical analysis of its constituent steps. The synthesis is generally accepted to proceed via a two-step pathway: the formation of a benzoyl isothiocyanate intermediate, followed by a nucleophilic addition of an amine.

Step 1: Formation of the Benzoyl Isothiocyanate Intermediate

The initial step involves the reaction between a benzoyl halide, such as benzoyl chloride, and a thiocyanate (B1210189) salt, like ammonium (B1175870) thiocyanate, to form the crucial benzoyl isothiocyanate intermediate. ikprress.org Computational investigations using Density Functional Theory (DFT) at the M062x/6‐311G++(2d,2p) level of theory have provided significant insights into this reaction's kinetics and mechanism. ikprress.org

These theoretical studies confirm that the reaction follows second-order kinetics. ikprress.org The solvent is predicted to play a critical role, with computational results indicating that media with a lower dielectric constant accelerate the reaction rate. ikprress.org This is quantified by the calculated activation parameters (Gibbs free energy of activation, ΔG‡; enthalpy of activation, ΔH‡; and entropy of activation, ΔS‡).

Theoretical calculations show that in a low dielectric constant solvent such as 1,4-dioxane, the Gibbs free energy of activation is significantly lower, facilitating a faster reaction. ikprress.org In this solvent, the reaction is considered to be entropy-controlled, where a favorable enthalpy of activation (ΔH‡) compensates for an unfavorable entropy of activation (ΔS‡). ikprress.org Conversely, in a polar solvent like acetonitrile (B52724), the reaction becomes enthalpy-controlled, with a favorable entropy value being offset by a higher, less favorable enthalpy of activation. ikprress.org

SolventΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)ΔG‡ (kJ mol⁻¹)Controlling Factor
1,4-Dioxane (Low Polarity)4.01-188.1858.7Entropy
Acetonitrile (High Polarity)45.6-80.9Higher Value (Implied)Enthalpy

Data derived from a combined experimental and computational study on the formation of benzoyl isothiocyanate. The ΔG‡ in acetonitrile was noted to be higher than in 1,4-dioxane, contributing to a slower reaction rate. ikprress.org

Step 2: Nucleophilic Addition of 6-aminobenzoxazole

The second step in the predicted reaction pathway is the nucleophilic addition of the primary amine, 6-aminobenzoxazole, to the benzoyl isothiocyanate intermediate formed in the first step. The nitrogen atom of the amino group in 6-aminobenzoxazole acts as a nucleophile, attacking the electrophilic central carbon atom of the isothiocyanate group (-N=C=S). researchgate.net

This type of reaction is a well-established method for synthesizing N,N'-disubstituted thiourea (B124793) derivatives. nih.gov The reaction proceeds via a transition state leading to the formation of the C-N bond, which, after proton transfer, yields the final stable product, this compound. Computational modeling of this step would typically involve locating the transition state structure for the nucleophilic attack and calculating the activation energy barrier to confirm the feasibility of the reaction pathway.

Coordination Chemistry of 1 Benzoyl 3 1,3 Benzoxazol 6 Yl Thiourea and Its Metal Complexes

Ligand Behavior and Donor Atom Characteristics (O, N, S Coordination Sites)

1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea possesses three types of potential donor atoms: the carbonyl oxygen (O), the thioamide nitrogen atoms (N), and the thiocarbonyl sulfur (S). nih.govresearchgate.net This combination of hard (O, N) and soft (S) donor sites provides a multitude of bonding possibilities with various metal centers. nih.govresearchgate.net

The ligand can exist in thione-thiol tautomeric forms. uzh.ch However, in the solid state and in coordination complexes, it typically exists in the thione form. The coordination behavior is largely dictated by the reaction conditions and the nature of the metal ion.

Oxygen (O): The carbonyl oxygen atom is a hard donor site and can participate in coordination, typically in conjunction with the sulfur atom to form a chelate ring.

Nitrogen (N): The nitrogen atoms of the thiourea (B124793) backbone are also potential coordination sites. Intramolecular hydrogen bonding between a nitrogen proton and the carbonyl oxygen is a common feature in this class of compounds, which influences the ligand's conformation. nih.govnih.gov Deprotonation of the N-H proton adjacent to the benzoyl group often occurs upon complexation, allowing the nitrogen to act as a donor atom.

Sulfur (S): The thiocarbonyl sulfur atom is a soft donor and is a primary site for coordination with many transition metals, especially those that are softer in nature. nih.gov

This versatility allows the ligand to coordinate in several ways, leading to the formation of stable mononuclear or multinuclear transition metal complexes. uzh.ch

Synthesis and Characterization of Transition Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a metal salt in an appropriate solvent, such as ethanol (B145695) or acetone (B3395972). mdpi.comksu.edu.tr

Benzoylthiourea (B1224501) derivatives readily form stable complexes with a variety of transition metal ions. uzh.ch The reaction of ligands from this class with salts of Pt(II), Pd(II), Co(II), Ni(II), Cu(II), and Fe(III) has been well-documented. mdpi.comksu.edu.trresearchgate.net Typically, the synthesis involves mixing stoichiometric amounts of the ligand and the metal salt (e.g., chlorides, nitrates) in a suitable solvent, often with gentle heating to facilitate the reaction. mdpi.comuitm.edu.my The resulting complexes often precipitate from the solution upon cooling and can be isolated by filtration.

The specific coordination mode of this compound depends on factors such as the metal ion, the reaction pH, and the molar ratio of ligand to metal. mdpi.com Two primary coordination modes are prevalent for this class of ligands:

Neutral Monodentate: The ligand can coordinate to a metal center as a neutral molecule, typically through the soft sulfur atom of the thiocarbonyl group (C=S). uzh.chmdpi.com This is common in complexes where the ligand is not deprotonated.

Mono-negative Bidentate: More commonly, the ligand acts as a mono-negative bidentate chelating agent. uzh.ch This occurs via deprotonation of the N-H proton between the carbonyl and thiocarbonyl groups. The ligand then coordinates to the metal ion through both the carbonyl oxygen and the thiocarbonyl sulfur atoms, forming a stable six-membered chelate ring. researchgate.netmdpi.com This mode is favored in basic or neutral media. mdpi.com

These coordination behaviors can lead to complexes with various stereochemistries, such as square planar for Ni(II) and Cu(II) complexes or octahedral for Fe(III) complexes. researchgate.net

Coordination ModeDonor Atoms InvolvedLigand ChargeTypical Resulting Structure
Neutral Monodentate SNeutralLinear or tetrahedral complexes
Mono-negative Bidentate O, S-1Square planar or octahedral chelate complexes

This interactive table summarizes the primary coordination modes of benzoylthiourea ligands.

The structures of metal complexes derived from this compound are typically elucidated using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the coordination sites. Upon complexation in a bidentate (O,S) fashion, the ν(C=O) stretching frequency typically shifts to a lower wavenumber, indicating the coordination of oxygen to the metal. Simultaneously, the band associated with the C=S stretch also shifts, and a new band corresponding to the C-S single bond may appear, confirming the involvement of the sulfur atom. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides valuable information about the ligand's structure upon complexation. In ¹H NMR, the signal for the N-H proton often disappears after complexation if deprotonation occurs. mdpi.com The chemical shifts of protons near the coordination sites (e.g., aromatic protons) may also shift downfield. uzh.ch In ¹³C NMR, the signals for the carbonyl (C=O) and thiocarbonyl (C=S) carbons are expected to shift, reflecting the change in their electronic environment upon coordination. mdpi.com

Spectroscopic TechniqueKey Observational Changes Upon Bidentate (O,S) Complexation
Infrared (IR) Decrease in ν(C=O) frequency; Shift in ν(C=S) frequency.
¹H NMR Disappearance of the acidic N-H proton signal; Downfield shift of nearby aromatic protons.
¹³C NMR Downfield shift of the C=O and C=S carbon signals.

This interactive table outlines the expected spectroscopic changes upon metal complex formation.

Influence of Complexation on Molecular Stability and Reactivity

The formation of a metal complex significantly influences the stability and reactivity of the this compound ligand. Coordination to a metal center generally enhances the thermal and chemical stability of the organic molecule. uzh.ch The chelate effect, particularly in the case of bidentate O,S coordination, results in complexes with considerable thermodynamic and kinetic stability. uzh.chksu.edu.tr This increased stability is a critical factor for their potential use in various applications, including catalysis and materials science. uzh.ch

Potential in Selective Ion Recognition and Extraction Systems

The versatile coordination properties of benzoylthiourea derivatives make them excellent candidates for applications in analytical chemistry. uzh.ch The presence of both hard and soft donor atoms allows ligands like this compound to selectively bind with specific metal ions. This selectivity has been harnessed for applications such as liquid-liquid extraction, pre-concentration of trace metals, and the development of ion-selective sensors. uzh.chresearchgate.netresearchgate.net By modifying the substituents on the benzoyl and benzoxazole (B165842) rings, the ligand's selectivity towards different metal cations can be fine-tuned, highlighting its potential in designing efficient systems for metal separation and recognition. researchgate.net

Reactivity and Organic Transformations of 1 Benzoyl 3 1,3 Benzoxazol 6 Yl Thiourea

Cyclization Reactions Leading to Novel Heterocycles

Acylthiourea derivatives are valuable scaffolds for the synthesis of a wide array of heterocyclic compounds. researchgate.net The strategic placement of carbonyl and thiocarbonyl groups, along with reactive nitrogen atoms, facilitates various intramolecular and intermolecular cyclization reactions.

The thiourea (B124793) moiety in 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea is susceptible to intramolecular cyclization under both acidic and basic conditions. The specific pathway and resulting heterocyclic product are dictated by the reaction conditions and the nature of the substituents. For instance, analogous N-benzoylthiourea compounds containing suitable functional groups have been shown to cyclize into five-membered rings like imidazolidine-2-thiones or 2-thiohydantoins.

These transformations typically involve the nucleophilic attack of one of the thiourea nitrogen atoms on an electrophilic carbon center. The benzoyl group can participate in these cyclizations, often leading to the formation of fused ring systems. The reaction can be initiated by the activation of the carbonyl group under acidic conditions or by the deprotonation of an N-H group under basic conditions, which enhances its nucleophilicity.

The presence of the benzoxazole (B165842) ring offers a platform for further annulation reactions, leading to more complex, fused heterocyclic systems. Based on the reactivity of similar N-(benzothiazol-2-yl)thiourea derivatives, this compound is an excellent candidate for constructing novel ring systems. nih.gov

Cyclocondensation reactions with various bifunctional reagents can yield a range of heterocycles. For example, reaction with α-haloketones (such as 2-bromoacetophenone) in the presence of a base is a common method for synthesizing 2-imino-1,3-thiazole derivatives. Similarly, condensation with reagents like malonic acid in the presence of acetyl chloride can lead to the formation of thiobarbituric acid derivatives attached to the benzoxazole core. nih.gov These reactions underscore the utility of the thiourea moiety as a building block for creating diverse molecular architectures.

Table 1: Representative Cyclization Reactions of Analogous Benzoylthiourea (B1224501) Derivatives

Starting Material Type Reagent Product Type Reference
N,N'-Disubstituted Thiourea Oxalyl Dichloride 4,5-Dioxo-2-thioxo-perhydro-imidazolyl derivative asianpubs.org
N-(Benzothiazol-2-yl)-N'-(phenyl)thiourea Malonic Acid / Acetyl Chloride 1-(Benzothiazol-2-yl)-3-phenyl-2-thiobarbituric acid nih.gov

Nucleophilic and Electrophilic Reactivity of Thiourea Moiety

The thiourea group (-NH-C(S)-NH-) is ambident in its reactivity, possessing both nucleophilic and electrophilic characteristics.

Nucleophilic Character : The sulfur and nitrogen atoms of the thiourea moiety are nucleophilic. uzh.ch The sulfur atom, being a soft nucleophile, readily participates in reactions with soft electrophiles. The nitrogen atoms can also act as nucleophiles, for instance, by attacking carbonyl carbons or participating in cyclization reactions. asianpubs.org This nucleophilicity is central to its role as a precursor for heterocycles.

Electrophilic Character : The thiocarbonyl carbon (C=S) is an electrophilic center and is susceptible to attack by nucleophiles. This reactivity can be enhanced by the protonation of the sulfur atom under acidic conditions. Strong nucleophiles can attack the thiocarbonyl group, leading to addition or substitution reactions. For example, reaction with strong amines can lead to the formation of guanidine (B92328) derivatives through sulfur elimination. researchgate.net

The dual reactivity allows for a wide range of transformations, making the thiourea moiety a versatile functional group in organic synthesis.

Mechanistic Insights into Derivative Formation

The formation of derivatives from this compound, particularly through cyclization, follows well-established mechanistic pathways.

In many cyclocondensation reactions, the initial step involves a nucleophilic attack from a nitrogen atom of the thiourea group onto the electrophilic reagent. asianpubs.org For example, in the reaction with oxalyl dichloride, the reaction is initiated by the nucleophilic attack of a thiourea nitrogen atom on one of the carbonyl carbons of oxalyl dichloride. asianpubs.org This is followed by an intramolecular cyclization and elimination of HCl to form the final heterocyclic product.

The conformation of the benzoylthiourea backbone plays a significant role. X-ray crystallography studies on analogous compounds reveal that the molecule often adopts a planar conformation stabilized by an intramolecular hydrogen bond between a nitrogen proton (N-H) and the benzoyl carbonyl oxygen (C=O). researchgate.netnih.gov This pre-organized structure can influence the regioselectivity of cyclization reactions. The benzoyl and benzothiazole (B30560)/benzoxazole groups are typically found to be trans and cis, respectively, with respect to the C=S bond. researchgate.net

Applications as Precursors in Complex Organic Synthesis

Thiourea derivatives are widely utilized as intermediates or precursors for the synthesis of a variety of heterocyclic compounds. researchgate.net The presence of multiple reactive sites (S, N, and O donor atoms) makes this compound a valuable building block for constructing more complex molecular frameworks. uzh.ch

Its potential applications include:

Synthesis of Fused Heterocycles : The benzoxazole ring can be further functionalized or used as a template for building fused systems, such as thiazolo[3,2-a]benzoxazoles or pyrimido[2,1-b]benzoxazoles, by choosing appropriate cyclizing agents.

Coordination Chemistry : The S, N, and O atoms can act as donor ligands to coordinate with metal ions, forming stable complexes. uzh.ch This property is useful in the design of novel coordination compounds and materials.

Medicinal Chemistry Scaffolds : The ability to readily form diverse heterocyclic structures makes this compound a useful starting material for generating libraries of compounds for biological screening, as benzoxazole and thiourea moieties are known pharmacophores. mdpi.com

The versatility of this compound as a precursor is a cornerstone of its importance in synthetic organic chemistry.

Structure Activity Relationship Sar and Molecular Design Principles for 1 Benzoyl 3 1,3 Benzoxazol 6 Yl Thiourea Derivatives

Systematic Modification of the Benzoyl and Benzoxazolyl Moieties

The systematic modification of the benzoyl and benzoxazolyl rings is a key strategy in the development of thiourea (B124793) derivatives to explore and optimize their biological potential. Research into related benzoylthiourea (B1224501) compounds demonstrates that alterations to the benzoyl ring, such as the addition of a second benzoyl group to create 1,3-dibenzoylthiourea, significantly impact molecular properties. fip.org This modification increases the Log P value, indicating a change in lipophilicity. fip.org

Derivatization of the benzoyl moiety is commonly achieved through nucleophilic substitution reactions involving various substituted benzoyl chlorides. fip.orgnih.gov For instance, analogs have been synthesized using 2-chlorobenzoyl chloride, 3-chlorobenzoyl chloride, and 4-chlorobenzoylchloride. nih.gov Similarly, modifications on the heterocyclic portion of the molecule, analogous to the benzoxazolyl moiety, have been explored. In related benzothiazole (B30560) series, derivatives are created by introducing substituents at various positions on the benzothiazole ring system, which can influence activity. nih.govresearchgate.net

Influence of Substituents on Molecular Interactions and Recognition (Theoretical)

Theoretical studies and experimental findings on related structures indicate that the nature and position of substituents on the aromatic rings play a critical role in molecular interactions. The addition of electron-withdrawing groups to the phenyl ring of thiourea derivatives has been associated with good antibacterial activity. nih.gov Halogen substituents, in particular, appear to be significant; for example, the presence of chlorine atoms on the phenyl group has been shown to result in good antibacterial activity, with halogens demonstrating higher activity compared to a methoxy (B1213986) group. nih.gov

The crystal structure of similar compounds, such as 1-benzoyl-3-(naphthalen-1-yl)thiourea, reveals that the molecular conformation is stabilized by intramolecular hydrogen bonds (like N—H⋯O) and intermolecular interactions (such as N—H⋯S). nih.gov Substituents can influence the planarity and dihedral angles between the ring systems, thereby affecting how the molecule fits into a biological target's binding site. nih.gov Furthermore, computational studies suggest that substituents with light, nucleophilic, and polar characteristics (e.g., C=O, C=S) show favorable interactions with target proteins. nih.gov

Table 1: Theoretical Influence of Substituents on Molecular Interactions

Substituent TypeExamplePredicted Influence on Molecular Interactions
Electron-Withdrawing -Cl, -NO₂Enhances potential for specific electronic interactions; associated with increased antibacterial activity. nih.gov
Halogens -ClCan form halogen bonds and alter lipophilicity; often shows higher activity than methoxy groups. nih.gov
Electron-Donating -OCH₃Can participate in hydrogen bonding; may have a different impact on activity compared to halogens. nih.govresearchgate.net
Polar Groups C=O, C=SAct as hydrogen bond acceptors/donors, contributing to strong binding affinity. nih.gov

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a powerful ligand-based design approach used to identify the essential three-dimensional arrangement of chemical features required for biological activity, especially when the precise structure of the biological target is unknown. researchgate.net For classes of compounds including benzoxazoles and benzothiazoles, distinct pharmacophore models have been generated to explain their activity against various targets. researchgate.netnih.gov

A typical pharmacophore model for these derivatives includes key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic sites, and aromatic rings. researchgate.net For example, a study on benzoxazole-benzamide conjugates designed as VEGFR-2 inhibitors identified four main pharmacophoric features: the terminal benzoxazole (B165842) ring, a central aromatic ring, and a linker group capable of forming hydrogen bonds, mimicking the binding mode of known inhibitors like sorafenib. nih.gov The benzoxazole ring can occupy the hinge region of an ATP binding site, while the benzoyl-thiourea portion can interact with other domains. nih.gov Such models serve as valuable tools for designing new derivatives with potentially improved potency and for virtual screening of compound libraries to identify novel hits. researchgate.net

Computational Docking Studies for Hypothetical Binding Interactions

Computational docking is a widely used method to predict the binding orientation and affinity of a small molecule to its macromolecular target. Numerous studies on benzoylthiourea derivatives have employed molecular docking to elucidate their hypothetical binding interactions with various enzymes. For instance, analogs of 1-allyl-3-benzoylthiourea (B5185869) were docked against the DNA gyrase subunit B receptor, a known antibacterial target. nih.govbohrium.com These in-silico studies showed that the thiourea derivatives possessed a good binding affinity, with specific compounds demonstrating a better rerank score than the reference drug ciprofloxacin. nih.govbohrium.com

Similarly, docking studies of 1-benzoyl-3-methylthiourea derivatives with the ribonucleotide reductase receptor indicated lower binding energies (ΔG) compared to the standard inhibitor hydroxyurea, suggesting they could be novel inhibitors. unair.ac.id In another study, benzothiazole–thiourea hybrids were docked against S. aureus tyrosyl‐tRNA synthetase (TyrRS), where the most active compounds showed favorable binding energies and robust interactions with key amino acid residues, suggesting TyrRS inhibition as a likely mechanism of action. researchgate.net These studies consistently highlight the role of the thioamide and carbonyl groups in forming crucial hydrogen bonds within the active site.

Table 2: Representative Docking Study Results for Thiourea Derivatives

Compound ClassTarget ProteinKey FindingsReference
1-allyl-3-(3-chlorobenzoyl)thioureaDNA gyrase subunit BBest binding affinity with a rerank score of -91.2304. bohrium.com bohrium.com
1-benzoyl-3-methylthiourea derivativesRibonucleotide reductaseAll tested compounds had a lower binding energy (ΔG) than the reference compound hydroxyurea. unair.ac.id unair.ac.id
Benzothiazole-thiourea derivative (3j)S. aureus TyrRSFavorable binding energy of -9.3 Kcal/mol, aligning with observed antibacterial effectiveness. researchgate.net researchgate.net
Benzoylthiourea (BTU)Bacterial cell wall biosynthesis enzyme (PDB: 4CJN)Showed predicted interactions with the target receptor. fip.org fip.org

Derivatization Strategies for Modulating Molecular Properties relevant to Interactions

Derivatization is a fundamental strategy for fine-tuning the physicochemical properties of a lead compound to improve its molecular interactions with a target. For 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea, derivatization can be aimed at modulating properties such as lipophilicity, electronic character, and steric profile. The synthesis of benzoylthiourea derivatives is often achieved through the condensation of a substituted benzoylisothiocyanate with a primary amine or via a nucleophilic substitution reaction between a thiourea derivative and a substituted benzoyl chloride. fip.orgresearchgate.net

Adding a second benzoyl group to form a 1,3-dibenzoylthiourea derivative, for example, increases the Log P value, thereby altering its lipophilicity and potentially its ability to cross cell membranes. fip.org The introduction of various functional groups on the benzoyl or benzoxazole rings can also modulate the molecule's hydrogen bonding capacity and electronic distribution. These modifications are critical for optimizing the compound's interaction with specific amino acid residues in a target's binding pocket, thereby enhancing its biological efficacy. nih.gov

Future Perspectives and Research Trajectories for 1 Benzoyl 3 1,3 Benzoxazol 6 Yl Thiourea

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea will likely pivot towards green chemistry principles to enhance efficiency and reduce environmental impact. Traditional synthetic methods often rely on harsh conditions or hazardous solvents. Future research is expected to focus on alternative, eco-friendly protocols.

Key areas for development include:

Catalyst Innovation : The use of reusable, heterogeneous catalysts can streamline synthesis and purification. organic-chemistry.org Nanoparticle-based catalysts, such as magnetic nanoparticles functionalized with ionic liquids, have shown promise in synthesizing benzoxazole (B165842) cores under solvent-free conditions, offering easy separation and recyclability. nih.gov

Alternative Energy Sources : Microwave-assisted synthesis has been effectively used for preparing thiourea (B124793) derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating. Ultrasound irradiation is another green technique that can accelerate reactions under mild conditions. nih.gov

Green Solvents : Moving away from volatile organic compounds towards aqueous media or solvent-free reactions is a critical goal. organic-chemistry.org The development of protocols in water or using deep eutectic solvents could drastically improve the environmental profile of the synthesis.

Synthetic ApproachKey FeaturesPotential Advantages for SynthesisReference
Microwave-Assisted SynthesisRapid heating, shorter reaction times.Increased reaction rates and product yields.
Reusable Catalysts (e.g., Samarium Triflate)Catalyst can be recovered and reused for multiple cycles.Reduced cost and waste, simplified purification. organic-chemistry.org
Solvent-Free SonicationUses ultrasound energy to drive reactions without a solvent.High yields, fast reaction rates, and produces only water as a byproduct. nih.gov
Ionic Liquid-Promoted SynthesisActs as both catalyst and solvent; often reusable.High yields, facile workup, and catalyst can be recycled. nih.gov

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthesis of this compound, the adoption of advanced spectroscopic techniques for real-time, in-line reaction monitoring is a promising trajectory. These methods provide immediate feedback on reaction kinetics, intermediate formation, and endpoint determination, allowing for precise process control. academie-sciences.frresearchgate.net

Future research could involve:

Fiber-Optic Spectroscopy : Techniques like Near-Infrared (NIR) and Raman spectroscopy, coupled with fiber-optic probes, can be inserted directly into the reaction vessel. academie-sciences.fr This would allow for continuous monitoring of the consumption of reactants (e.g., the isothiocyanate intermediate) and the formation of the final thiourea product without the need for sampling.

Transient Infrared Spectroscopy : For monitoring reactions in viscous or solid states, transient infrared transmission spectroscopy (TIRTS) offers a way to capture mid-infrared spectra of a moving process stream in real time. researchgate.net

Hyperpolarized NMR : While more complex, techniques such as hyperpolarized 13C magnetic resonance spectroscopy could be adapted to study reaction dynamics, as has been demonstrated with 13C-thiourea for monitoring chemical transformations in situ. acs.org

Spectroscopic ProbeMonitored Reaction StepPotential InsightsReference
In-line FT-IR/NIRFormation of the thiourea linkage from isothiocyanate and amine.Real-time kinetics, reaction completion, detection of intermediates. academie-sciences.fr
Raman SpectroscopyVibrational changes in C=S and C=O bonds.Structural confirmation of product formation, process optimization. academie-sciences.fr
Hyperpolarized 13C NMRTransformation of labeled reactants.Detailed mechanistic and kinetic data with high sensitivity. acs.org

Integration of Machine Learning in Predictive Material Design and Reaction Outcomes

Machine learning (ML) is poised to revolutionize the discovery and synthesis of new molecules. princeton.edu For this compound, ML algorithms can be trained on existing chemical data to predict reaction yields and guide the design of new derivatives with tailored properties. jocpr.comacs.org

Future applications include:

Reaction Yield Prediction : By creating a dataset of reactions involving benzoxazole and thiourea synthesis, ML models (like random forests) can be trained to predict the outcomes of new, untested reaction conditions. princeton.edudoi.org This can save significant time and resources by identifying optimal conditions computationally before performing experiments.

Predictive Material Design : ML models can predict the photophysical, electronic, or biological properties of hypothetical derivatives. acs.org For instance, models could predict how adding different substituents to the benzoyl or benzoxazole rings would alter the molecule's absorption and emission wavelengths.

Interpretable ML : The use of explainability algorithms, such as SHapley Additive exPlanations (SHAP), can reveal which molecular substructures are most influential in determining a specific property. acs.orgnih.gov This provides chemists with actionable design insights.

Machine Learning ApplicationInput DataPredicted OutcomePotential ImpactReference
Reaction OptimizationReactant structures, catalysts, solvents, temperatures.Reaction yield.Accelerates the discovery of efficient synthetic routes. princeton.edu
Property PredictionMolecular descriptors and fingerprints of virtual compounds.Photophysical properties (e.g., λmax), binding affinities.Enables rational design of new materials with desired functions. acs.org
Chemical Space ExplorationA large library of virtual derivatives.Novel compounds with high predicted activity or desired properties.Guides synthesis towards the most promising molecular candidates. nih.gov

Exploration of Novel Supramolecular Architectures

The structure of this compound contains multiple sites for non-covalent interactions, including hydrogen bond donors (N-H groups) and acceptors (C=O, C=S, and benzoxazole nitrogen). This makes it an excellent candidate for constructing novel supramolecular architectures. nih.govnih.gov

Future research in this area could focus on:

Crystal Engineering : Systematically studying how modifications to the molecular structure (e.g., adding substituents) influence crystal packing. The interplay of N-H···S, N-H···O, and C-H···π interactions could be harnessed to create predictable 1D chains, 2D sheets, or complex 3D networks. nih.gov

Host-Guest Chemistry : Exploring the potential of self-assembled structures to act as hosts for small molecule guests. The voids and channels created within the crystalline lattice could be tailored for specific recognition and binding properties. nih.gov

Functional Materials : Designing supramolecular assemblies with emergent properties, such as stimuli-responsive behavior or application in molecular sensing, by controlling the arrangement of the molecules in the solid state.

Non-Covalent InteractionMolecular Sites InvolvedPotential Supramolecular MotifReference
Hydrogen BondingN-H (donor); C=O, C=S (acceptors).Chains, dimers, sheets. nih.govnih.gov
π-π StackingBenzoyl and benzoxazole aromatic rings.Columnar stacks. nih.gov
C-H···π InteractionsAromatic C-H bonds and phenyl rings.Cross-linked networks. nih.gov

Computational Exploration of New Chemical Space Based on the Core Structure

Computational chemistry provides powerful tools to explore the vast chemical space of derivatives based on the this compound scaffold without the need for immediate synthesis.

Prospective research directions include:

Virtual Library Screening : Creating large virtual libraries by systematically modifying the substituents on the core structure. High-throughput computational screening can then be used to identify candidates with promising electronic, structural, or biological properties. rsc.org

Density Functional Theory (DFT) Studies : Using DFT to calculate the geometric and electronic properties of novel derivatives. This can provide insights into their stability, reactivity, and potential for use in electronic materials or as ligands for metal complexes. researchgate.net

Molecular Dynamics (MD) Simulations : Employing MD simulations to study the conformational dynamics of the molecule and its interactions with other molecules or surfaces. This can be particularly useful for understanding how it might behave in a condensed phase or at an interface. doi.org

Computational MethodObjectivePredicted PropertiesReference
Density Functional Theory (DFT)Calculate electronic structure and geometry.HOMO/LUMO energies, bond lengths/angles, vibrational frequencies. researchgate.net
Molecular DockingPredict binding affinity to biological targets.Binding scores, interaction modes. fip.org
Molecular Dynamics (MD)Simulate molecular motion and interactions over time.Conformational stability, adsorption mechanisms, solvation effects. doi.org
Quantitative Structure-Property Relationship (QSPR)Develop models linking molecular structure to properties.Corrosion inhibition efficiency, photophysical properties. doi.org

Q & A

Q. What are the established synthetic routes for 1-benzoyl-3-(1,3-benzoxazol-6-yl)thiourea, and what experimental conditions optimize yield?

The synthesis typically involves a two-step protocol:

Condensation of acyl thiocyanates with amines : Reacting 1,3-benzoxazol-6-amine with benzoyl isothiocyanate in anhydrous DMF under reflux (4–6 hours) yields the target compound. Solvent choice (e.g., acetone or DMF) and stoichiometric control (1:1 molar ratio) are critical for minimizing side products .

Workup : Acidified cold water (pH 5) precipitates the product, which is filtered and recrystallized from ethanol or acetone for purification (>80% yield). Monitoring via TLC (hexane:ethyl acetate, 3:1) ensures reaction completion .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) are standard for determining crystal packing, hydrogen-bonding networks, and intramolecular interactions (e.g., N–H⋯O/S). OLEX2 provides an integrated workflow for visualization and analysis .
  • Spectroscopy : FT-IR confirms thiourea C=S stretching (∼1250 cm⁻¹) and N–H vibrations (∼3300 cm⁻¹). NMR (¹H/¹³C) identifies aromatic protons (δ 7.2–8.5 ppm) and benzoxazole/benzoyl groups .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what structural motifs emerge?

This thiourea acts as a bidentate S,O-donor ligand with soft metals (e.g., Cu(I), Hg(II)):

  • Copper(I) iodide complexes : Reaction with CuI forms coordination polymers via µ₂-I bridges. The benzoxazole nitrogen and thiourea sulfur coordinate to Cu, creating distorted tetrahedral geometries. π-π stacking between aromatic rings stabilizes the supramolecular architecture .
  • Mercury(II) complexes : HgCl₂ reactions yield dimeric structures with intramolecular N–H⋯O hydrogen bonds. Distorted tetrahedral geometries are common, with potential luminescence properties .

Q. How can computational methods enhance the interpretation of experimental data for this compound?

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate vibrational frequencies (e.g., IR bands) to validate experimental spectra. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, van der Waals) .
  • Molecular docking : Predict binding affinities for biological targets (e.g., DNA grooves) by modeling interactions with ferrocenyl or benzothiazole moieties .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • SHELXL refinement : Use PART commands to model disorder and apply TWIN/BASF instructions for twinned data. High-resolution datasets (≤0.8 Å) improve accuracy.
  • Validation tools : Check ADDSYM in PLATON to detect missed symmetry and R1/wR2 convergence (<5% discrepancy) .

Q. How do non-covalent interactions influence the compound’s bioactivity in antimicrobial or anticancer studies?

  • Hydrogen bonding and π-π stacking : Enhance stability in biological environments. For example, N–H⋯O bonds in the thiourea moiety may facilitate DNA intercalation, while benzoxazole aromaticity aids membrane penetration .
  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT assays. Compare IC50 values with structurally analogous derivatives to establish structure-activity relationships .

Q. What thermodynamic properties (e.g., sublimation enthalpy) are relevant for material science applications?

  • Sublimation studies : Thermogravimetric analysis (TGA) reveals decomposition thresholds (>200°C). Enthalpy (ΔHsub ∼90 kJ/mol) and entropy (ΔSsub ∼200 J/mol·K) correlate with molecular planarity and intermolecular forces .

Methodological Notes

  • Safety : Handle with nitrile gloves due to thiourea’s thyroid toxicity. Use fume hoods during synthesis .
  • Data Reproducibility : Archive CIF files from crystallography (CCDC) and raw spectral data (NMR, IR) in institutional repositories.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.